molecular formula C15H15NO5S B14728486 1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfonylbenzene CAS No. 5465-81-6

1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfonylbenzene

Cat. No.: B14728486
CAS No.: 5465-81-6
M. Wt: 321.3 g/mol
InChI Key: FCLYOKKRNLGHFI-UHFFFAOYSA-N
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Description

1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfonylbenzene is an organic compound that belongs to the class of aromatic sulfonyl compounds It is characterized by the presence of a methoxy group, a methyl group, and a nitrophenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfonylbenzene typically involves multi-step organic reactions. One common method includes the sulfonylation of a methoxy-methylbenzene derivative with a nitrophenyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfonylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.

Scientific Research Applications

1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfonylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various functionalized aromatic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties. It may also be used in the development of new pharmaceuticals.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for the synthesis of bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfonylbenzene depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to changes in cellular function. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins or DNA, potentially leading to antimicrobial or cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-methyl-2-nitrobenzene: Similar structure but lacks the sulfonyl group.

    4-Methoxy-2-methylbenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a nitrophenyl group.

    2-Methoxy-4-nitroaniline: Contains an amino group instead of a sulfonyl group.

Uniqueness

1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfonylbenzene is unique due to the presence of both a methoxy group and a nitrophenyl sulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

5465-81-6

Molecular Formula

C15H15NO5S

Molecular Weight

321.3 g/mol

IUPAC Name

1-methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfonylbenzene

InChI

InChI=1S/C15H15NO5S/c1-10-4-6-13(21-3)15(8-10)22(19,20)14-7-5-12(16(17)18)9-11(14)2/h4-9H,1-3H3

InChI Key

FCLYOKKRNLGHFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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